2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features an indole core, an oxadiazole ring, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the methoxyphenoxy group. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring may contribute to the compound’s stability and ability to penetrate biological membranes. The methoxyphenoxy group can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2-(4-methoxyphenyl)ethyl)acetamide: Similar structure but lacks the oxadiazole ring.
2-(1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the oxadiazole ring and the methoxyphenoxy group.
Uniqueness
The presence of the oxadiazole ring and the methoxyphenoxy group in 2-(1H-indol-3-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide makes it unique compared to other similar compounds
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-27-15-6-8-16(9-7-15)28-13-19-24-21(29-25-19)12-23-20(26)10-14-11-22-18-5-3-2-4-17(14)18/h2-9,11,22H,10,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCSQFGGHAKRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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